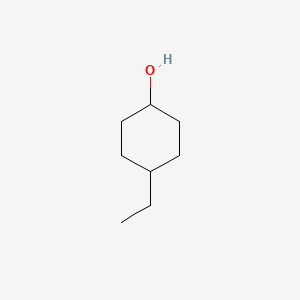

4-Ethylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21118. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTKUJWGFBADIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196485, DTXSID101312435, DTXSID301314013 | |

| Record name | 4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-74-1, 19781-62-5, 19781-61-4 | |

| Record name | 4-Ethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4534-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4534-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans 4-Ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WX4RJ6FFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8GG7C6AP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethylcyclohexanol from 4-Ethylphenol

Introduction

4-Ethylcyclohexanol is a valuable alicyclic alcohol utilized as a key intermediate in the synthesis of specialized chemical products, including pharmaceuticals and liquid crystals.[1][2] Its structure, featuring a cyclohexane ring with both an ethyl and a hydroxyl group, imparts specific stereochemical and physical properties that are leveraged in advanced material science and drug development. The most direct and industrially scalable method for its synthesis is the catalytic hydrogenation of 4-ethylphenol. This process involves the reduction of the aromatic phenol ring to its corresponding saturated cycloalkane structure.

This guide provides a comprehensive overview of the synthesis, grounded in established chemical principles and field-proven methodologies. We will explore the underlying reaction mechanism, detail a robust experimental protocol, present critical process parameters, and discuss essential safety and analytical considerations. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical transformation.

I. Core Principles: The Catalytic Hydrogenation of 4-Ethylphenol

The conversion of 4-ethylphenol to this compound is achieved through heterogeneous catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the aromatic ring of the phenol in the presence of a metal catalyst.

Mechanistic Insights

The hydrogenation of a phenol to a cyclohexanol is a multi-step process that occurs on the surface of the catalyst. The generally accepted mechanism proceeds as follows:

-

Adsorption: Both 4-ethylphenol and molecular hydrogen are adsorbed onto the active sites of the metal catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, resulting in reactive hydrogen atoms bound to the catalyst surface.

-

Stepwise Hydrogenation: The adsorbed 4-ethylphenol undergoes a series of sequential hydrogen addition steps to the aromatic ring. This process typically proceeds through partially hydrogenated intermediates.

-

Intermediate Formation: A key intermediate in this pathway is 4-ethylcyclohexanone.[3][4] The phenol tautomerizes to a cyclohexadienone form on the catalyst surface, which is then hydrogenated to the ketone.

-

Final Reduction: The 4-ethylcyclohexanone intermediate is rapidly hydrogenated further to the final product, this compound.

-

Desorption: The final this compound product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Choice of Catalyst: The Key to Efficiency and Selectivity

The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity. For the hydrogenation of phenolic rings, noble metal catalysts are highly effective.

-

Rhodium (Rh) and Ruthenium (Ru): These are among the most powerful and versatile metals for aromatic hydrogenation.[5] They exhibit high activity under relatively mild conditions, allowing for efficient conversion at lower temperatures and pressures.[3][6] Supported rhodium and ruthenium catalysts, such as Rh/Al₂O₃ (Rhodium on alumina) or Ru/TiO₂, are frequently employed to maximize surface area and stability.[7][8][9][10]

-

Palladium (Pd): Palladium catalysts, often supported on carbon (Pd/C) or alumina (Pd/γ-Al₂O₃), are also effective for the hydrogenation of phenols.[4][11] They can achieve high conversions and are a widely used alternative.[12]

The catalyst support plays a crucial role by dispersing the metal nanoparticles, preventing their aggregation, and enhancing the overall stability and activity of the catalyst.[8]

Reaction Pathway Diagram

The following diagram illustrates the transformation from the starting material to the final product, highlighting the key intermediate.

Caption: Reaction pathway for the hydrogenation of 4-ethylphenol.

II. Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed methodology for the synthesis of this compound. The protocol is designed as a self-validating system, incorporating standard laboratory practices for safety and reproducibility.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-Ethylphenol (>98% purity) | High-pressure autoclave/reactor (e.g., Parr reactor) with magnetic stirring and temperature control |

| 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst | Gas cylinder with high-purity hydrogen (H₂) and pressure regulator |

| Ethanol (anhydrous) or Isopropanol | Filtration apparatus (e.g., Büchner funnel with vacuum flask) |

| Diatomaceous earth (e.g., Celite®) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Distillation apparatus (short path or fractional) |

| Standard laboratory glassware | |

| Analytical equipment (GC-MS, NMR) |

Synthesis Workflow Diagram

Caption: Experimental workflow for this compound synthesis.

Detailed Procedure

1. Reactor Preparation and Charging: a. Ensure the high-pressure autoclave is clean and dry. b. To the reactor vessel, add 4-ethylphenol (e.g., 12.2 g, 0.1 mol). c. Add the solvent (e.g., 100 mL of ethanol). d. Carefully add the 5% Rh/Al₂O₃ catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate. For this scale, ~0.5 g is a reasonable starting point.

2. Hydrogenation Reaction: a. Securely seal the autoclave according to the manufacturer's instructions. b. Purge the reactor headspace with nitrogen gas three times, followed by three purges with hydrogen gas to remove all air. c. Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).[3][6] d. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa or ~290 psi).[11] e. Maintain the reaction at a constant temperature and pressure. The reaction progress can be monitored by observing the cessation of hydrogen uptake from the gas cylinder. The typical reaction time can range from 4 to 12 hours.[11][13]

3. Reaction Work-up and Catalyst Removal: a. Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. b. Crucially and carefully , vent the excess hydrogen pressure in a well-ventilated fume hood. c. Purge the reactor with nitrogen gas before opening. d. Dilute the reaction mixture with an additional portion of the solvent to ensure it is free-flowing. e. Prepare a filtration setup with a pad of diatomaceous earth over the filter paper in a Büchner funnel. This prevents the fine catalyst particles from passing through. f. Filter the reaction mixture under vacuum to remove the catalyst. Wash the catalyst on the filter pad with two small portions of the solvent to recover any residual product. g. The recovered catalyst can potentially be recycled for subsequent runs, though its activity may decrease.

4. Product Isolation and Purification: a. Transfer the filtrate to a round-bottom flask. b. Remove the bulk of the solvent using a rotary evaporator. c. The resulting crude oil can be purified by vacuum distillation to yield pure this compound. The product is a mixture of cis and trans isomers.

5. Product Characterization: a. The identity and purity of the final product should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[14]

III. Quantitative Data and Product Specifications

| Parameter | Value / Specification | Source |

| Reactant | 4-Ethylphenol (C₈H₁₀O) | [15] |

| Molar Mass | 122.16 g/mol | [15] |

| Product | This compound (C₈H₁₆O) | [16] |

| Molar Mass | 128.21 g/mol | [16] |

| Appearance | Clear, slightly yellow liquid | [1] |

| Boiling Point | ~84 °C @ 10 mmHg | [1] |

| Density | ~0.889 g/mL at 25 °C | [1] |

| Reaction Conditions | ||

| Catalyst | 5% Rh/Al₂O₃ or 5% Ru/TiO₂ | [7][9] |

| Temperature | 60 - 100 °C | [11] |

| Hydrogen Pressure | 1 - 5 MPa (145 - 725 psi) | [3][13] |

| Expected Yield | >80% | [13] |

| Purity (Post-Distillation) | >97% | [17] |

IV. Safety and Handling

Professional diligence in safety is non-negotiable. This synthesis involves hazardous materials and conditions that demand strict adherence to safety protocols.

-

4-Ethylphenol: This starting material is corrosive and can cause severe skin burns and eye damage.[18][19] It is also toxic if swallowed or inhaled.[20] Always handle in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][21]

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. The high-pressure autoclave must be operated by trained personnel behind a safety shield. Ensure the system is leak-tested and that all sources of ignition are eliminated from the area.

-

Catalyst Handling: Noble metal catalysts, particularly when finely divided and dry, can be pyrophoric (ignite spontaneously in air). Handle the catalyst in an inert atmosphere (e.g., glove box or under a stream of nitrogen) if possible, or handle it as a slurry in the solvent.

-

General Precautions: Ensure adequate ventilation at all times. An emergency eyewash station and safety shower must be readily accessible.[19]

V. References

-

McKeon, D. (2022). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine. Available at: --INVALID-LINK--

-

SAS Publishers. (n.d.). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Available at: --INVALID-LINK--

-

ResearchGate. (n.d.). Effect of ruthenium loading in phenol hydrogenation to cyclohexanone. Available at: --INVALID-LINK--

-

MDPI. (2022). Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. Available at: --INVALID-LINK--

-

ResearchGate. (n.d.). Effect of Pd loading on the hydrogenation of 4-ethylphenol. Available at: --INVALID-LINK--

-

Google Patents. (n.d.). EP1637512A1 - Method of hydrogenating a phenol. Available at: --INVALID-LINK--

-

Johnson Matthey. (n.d.). C301099 5: Rhodium on alumina catalyst. Available at: --INVALID-LINK--

-

Google Patents. (n.d.). CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol. Available at: --INVALID-LINK--

-

Atlantis Press. (n.d.). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. Available at: --INVALID-LINK--

-

ResearchGate. (n.d.). Conversion of a 4-ethyl phenol and b 4-ethyl cyclohexanone over 2.0 wt% Pd/γ-Al2O3. Available at: --INVALID-LINK--

-

Synerzine. (2015). SAFETY DATA SHEET Phenol, 4-ethyl-. Available at: --INVALID-LINK--

-

MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available at: --INVALID-LINK--

-

Fisher Scientific. (n.d.). 4-Ethylphenol Safety Data Sheet. Available at: --INVALID-LINK--

-

University of Colorado Boulder. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Available at: --INVALID-LINK--

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethylphenol, 97%. Available at: --INVALID-LINK--

-

Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Available at: --INVALID-LINK--

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Ethylphenol. Available at: --INVALID-LINK--

-

CPAChem. (2023). Safety data sheet - 4-Ethylphenol. Available at: --INVALID-LINK--

-

ChemicalBook. (n.d.). This compound. Available at: --INVALID-LINK--

-

Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol. Available at: --INVALID-LINK--

-

MDPI. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Available at: --INVALID-LINK--

-

Japan Advanced Institute of Science and Technology. (n.d.). Analytical Methods. Available at: --INVALID-LINK--

-

IJMSE. (2022). Influence of Metal Promoters on Phenol Hydrogenation Activity Over Alumina-Supported Palladium Catalysts. Available at: --INVALID-LINK--

-

The Good Scents Company. (n.d.). 4-ethyl cyclohexanol. Available at: --INVALID-LINK--

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4534-74-1). Available at: --INVALID-LINK--

-

CymitQuimica. (n.d.). CAS 4534-74-1: this compound. Available at: --INVALID-LINK--

-

National Institute of Standards and Technology. (n.d.). This compound - NIST WebBook. Available at: --INVALID-LINK--

-

TCI Chemicals. (n.d.). This compound (cis- and trans- mixture). Available at: --INVALID-LINK--

-

PubChem. (n.d.). 4-Ethylphenol. Available at: --INVALID-LINK--

References

- 1. This compound | 4534-74-1 [chemicalbook.com]

- 2. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. EP1637512A1 - Method of hydrogenating phenol - Google Patents [patents.google.com]

- 7. saspublishers.com [saspublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]

- 10. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]

- 11. researchgate.net [researchgate.net]

- 12. internationaljournalssrg.org [internationaljournalssrg.org]

- 13. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]

- 14. env.go.jp [env.go.jp]

- 15. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound [webbook.nist.gov]

- 17. This compound | 4534-74-1 | TCI AMERICA [tcichemicals.com]

- 18. synerzine.com [synerzine.com]

- 19. fishersci.com [fishersci.com]

- 20. cpachem.com [cpachem.com]

- 21. chemos.de [chemos.de]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Ethylcyclohexanol

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of this compound, a classic model for understanding the principles of conformational analysis in substituted cyclohexanes. We will delve into the synthesis of a mixture of cis and trans isomers, the foundational principles dictating their thermodynamic stability, detailed protocols for their physical separation, and their spectroscopic characterization. This document is designed to serve as a practical resource for researchers, offering both theoretical grounding and field-proven experimental methodologies.

Introduction: The Significance of Stereochemistry in Cyclohexane Systems

In the realm of organic chemistry and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For cyclic molecules like cyclohexane, this is manifested through conformational isomerism. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[1]

In this chair conformation, substituents can occupy two distinct types of positions:

-

Axial (a): Bonds are parallel to the principal axis of the ring.

-

Equatorial (e): Bonds extend from the perimeter of the ring.

These two chair conformations can interconvert via a "ring-flip," a process that swaps all axial positions to equatorial and vice versa.[1] When a substituent is present, the two chair conformations are no longer equal in energy. The conformation where the substituent occupies the more spacious equatorial position is generally more stable, as it avoids destabilizing steric interactions known as 1,3-diaxial interactions.[2]

For 1,4-disubstituted cyclohexanes like this compound, this leads to the existence of diastereomers: cis and trans. The relative stability and distinct physical properties of these isomers are dictated by the conformational preferences of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups.

Synthesis of this compound Isomers

A reliable method for synthesizing this compound is through the reduction of the corresponding ketone, 4-ethylcyclohexanone.[3][4] This reduction typically yields a mixture of the cis and trans diastereomers, as the reducing agent can attack the planar carbonyl group from either face.

The choice of reducing agent can influence the diastereomeric ratio of the product. Bulky reducing agents tend to favor the formation of the isomer where the hydroxyl group is axial (less hindered attack), which is the cis isomer. Less hindered reagents like sodium borohydride (NaBH₄) often give a mixture that is closer to the thermodynamically favored product ratio, where the more stable trans isomer (equatorial -OH) predominates.

Experimental Protocol: Synthesis via Reduction of 4-Ethylcyclohexanone

This protocol describes the reduction of 4-ethylcyclohexanone using sodium borohydride, a common and relatively safe laboratory procedure.

Materials:

-

4-Ethylcyclohexanone (97%)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (79.2 mmol) of 4-ethylcyclohexanone in 100 mL of methanol.[3] Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, slowly add 1.80 g (47.6 mmol) of sodium borohydride to the solution in small portions over 15-20 minutes. The addition is exothermic and may cause bubbling.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ketone.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. Then, acidify the mixture to a pH of ~2 by the dropwise addition of 1 M HCl to neutralize any excess borohydride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. The result is a crude mixture of cis- and trans-4-ethylcyclohexanol as a colorless to light yellow liquid.[5]

Conformational Analysis and Thermodynamic Stability

The relative stability of the cis and trans isomers is determined by the energetic penalties associated with placing substituents in the axial position.

Trans-4-Ethylcyclohexanol

The trans isomer can exist in two chair conformations. In one, both the ethyl and hydroxyl groups are in equatorial positions (diequatorial). In the other, after a ring flip, both groups are in axial positions (diaxial). The diequatorial conformer is significantly more stable because it completely avoids 1,3-diaxial interactions.[6][7] The steric strain in the diaxial conformer, arising from interactions between the axial substituents and the axial hydrogens, makes its contribution to the overall equilibrium negligible.

Cis-4-Ethylcyclohexanol

For the cis isomer, one substituent must always be axial while the other is equatorial (axial-equatorial or equatorial-axial). The two conformers that interconvert via a ring flip are not identical in energy. The ethyl group is sterically bulkier than the hydroxyl group. Therefore, the conformation in which the larger ethyl group occupies the equatorial position and the smaller hydroxyl group is axial is the more stable of the two.[8] However, even this most stable cis conformer is less stable than the diequatorial trans isomer because it still contains the steric strain of an axial hydroxyl group.

The overall thermodynamic stability is therefore: trans-4-Ethylcyclohexanol > cis-4-Ethylcyclohexanol .

Visualization of Conformational Equilibria

The following diagrams illustrate the chair-flip equilibria for both isomers.

Caption: Conformational equilibrium of trans and cis isomers.

Caption: Most stable chair conformations of trans and cis isomers.

Isomer Separation

The cis and trans isomers are diastereomers and thus have different physical properties, such as boiling points and polarity. This difference allows for their separation using standard laboratory techniques, most commonly column chromatography. The cis isomer, with one axial and one equatorial group, tends to be slightly more polar and often has a lower retention factor (Rf) on silica gel compared to the less polar diequatorial trans isomer.

Experimental Protocol: Column Chromatography Separation

Materials:

-

Crude mixture of this compound isomers

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes (reagent grade)

-

Ethyl acetate (reagent grade)

-

Glass chromatography column

-

Collection tubes, TLC plates

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column to create a uniform stationary phase bed.

-

Sample Loading: Dissolve a small amount of the crude isomer mixture in a minimal volume of the eluent (e.g., 10% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the sample through the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 20% ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

-

Fraction Collection: Collect small fractions of the eluate in separate test tubes.

-

Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers. The two isomers should appear as distinct spots with different Rf values.

-

Pooling and Concentration: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to yield the separated cis- and trans-4-ethylcyclohexanol.

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for unambiguously distinguishing between the cis and trans isomers of this compound.

-

¹H NMR Spectroscopy: The most diagnostic signal is the proton on the carbon bearing the hydroxyl group (H-1).

-

In the stable trans isomer, H-1 is in an axial position. It experiences axial-axial couplings with the two adjacent axial protons (H-2a, H-6a) and axial-equatorial couplings with the two adjacent equatorial protons (H-2e, H-6e). This results in a complex multiplet, often appearing as a broad triplet of triplets with a relatively large width at half-height.

-

In the more stable conformer of the cis isomer, H-1 is in an equatorial position. It only experiences weaker equatorial-axial and equatorial-equatorial couplings. This typically results in a narrower, less resolved multiplet compared to its trans counterpart.[9]

-

-

¹³C NMR Spectroscopy: The steric environment of each carbon atom is different in the two isomers, leading to distinct chemical shifts. The axial hydroxyl group in the cis isomer exerts a shielding (upfield shift) effect on the C-3 and C-5 carbons compared to the equatorial hydroxyl group in the trans isomer.

-

IR Spectroscopy: Both isomers will show a strong, broad absorption in the range of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. A strong C-O stretch will also be present around 1050-1150 cm⁻¹. While subtle differences in the fingerprint region may exist, IR is generally less definitive than NMR for distinguishing these specific isomers.[10]

Summary of Spectroscopic Data

| Isomer | Key ¹H NMR Signal (H-1) | Key ¹³C NMR Signals (Approx. ppm) |

| trans-4-Ethylcyclohexanol | Broader multiplet, further downfield (~3.5 ppm) | C1: ~70 ppm, C4: ~39 ppm |

| cis-4-Ethylcyclohexanol | Narrower multiplet, further upfield (~4.0 ppm) | C1: ~66 ppm, C4: ~39 ppm |

Note: Exact chemical shifts can vary depending on the solvent and instrument.[9][11]

Conclusion and Applications

The study of this compound provides a clear and practical illustration of fundamental stereochemical principles. The thermodynamic preference for substituents to occupy equatorial positions in a cyclohexane ring is powerfully demonstrated by the greater stability of the trans isomer. The distinct spectroscopic signatures of the cis and trans isomers, arising directly from their different three-dimensional structures, underscore the importance of analytical characterization in chemical research.

These principles are not merely academic; they have profound implications in drug development, where the specific stereoisomer of a drug molecule often determines its efficacy and safety profile. Furthermore, derivatives of substituted cyclohexanols, including 4-alkylcyclohexanols, are critical components in the manufacturing of liquid crystal displays (LCDs), where the specific shape and polarity of the molecules are essential for their function.[12] A thorough understanding of their synthesis, separation, and characterization is therefore indispensable for scientists in these fields.

References

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 4-Ethylcyclohexanone | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(4534-74-1) IR Spectrum [m.chemicalbook.com]

- 11. TRANS-4-ETHYLCYCLOHEXANOL(19781-62-5) 13C NMR [m.chemicalbook.com]

- 12. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase | MDPI [mdpi.com]

An In-Depth Technical Guide to 4-Ethylcyclohexanol: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Ethylcyclohexanol (C₈H₁₆O), a cyclic alcohol with significant stereochemical considerations. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical principles, analytical characterization, synthetic methodologies, and potential applications, grounding all claims in authoritative data.

Core Chemical Identity and Stereochemistry

This compound is a disubstituted cyclohexane derivative featuring an ethyl group and a hydroxyl group on carbons 1 and 4. Its molecular formula is C₈H₁₆O, with a molecular weight of approximately 128.21 g/mol .[1][2] The compound exists as two distinct geometric isomers, cis and trans, which arise from the relative orientations of the ethyl and hydroxyl substituents with respect to the plane of the cyclohexane ring.

The CAS Registry Number for the mixture of isomers is 4534-74-1.[1][2]

Structural Elucidation and Isomerism

The key to understanding the properties and reactivity of this compound lies in its conformational analysis. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).

-

trans-4-Ethylcyclohexanol : The more stable isomer, where both the ethyl and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance.

-

cis-4-Ethylcyclohexanol : In this isomer, one substituent must be axial while the other is equatorial. Due to the larger size of the ethyl group compared to the hydroxyl group, the conformation where the ethyl group is equatorial and the hydroxyl group is axial is favored.

The energetic difference between these isomers dictates their relative abundance at equilibrium and influences the stereochemical outcome of synthetic procedures.

Caption: Chair conformations of cis- and trans-4-Ethylcyclohexanol.

Physicochemical Properties

The physical properties of this compound are influenced by its isomeric form. Commercially, it is often supplied as a mixture of cis and trans isomers, appearing as a colorless to light yellow liquid.[3][4] The presence of the hydroxyl group allows for hydrogen bonding, though its solubility in water is limited by the hydrophobic cyclohexane ring.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][6] |

| Molecular Weight | 128.21 g/mol | [1][7] |

| CAS Number | 4534-74-1 (mixture) | [1][2] |

| Density | ~0.889 - 0.919 g/mL at 20-25°C | [7][8] |

| Boiling Point | 83.5-84.5°C at 10 mmHg | [7] |

| Refractive Index | ~1.462 at 20°C | [7][8] |

| Flash Point | 77.78 °C (172.00 °F) | [8] |

Synthesis and Purification Protocols

A standard and reliable method for synthesizing this compound is the catalytic hydrogenation of 4-ethylphenol. This reaction reduces the aromatic ring to a cyclohexane ring while preserving the ethyl and hydroxyl groups.

Experimental Protocol: Hydrogenation of 4-Ethylphenol

This protocol describes a representative procedure for the synthesis of this compound.

Objective: To synthesize this compound via the reduction of 4-ethylphenol.

Materials:

-

4-Ethylphenol

-

Rhodium on alumina (Rh/Al₂O₃) or Raney Nickel catalyst

-

Ethanol (solvent)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Hydrogen gas (H₂)

-

Standard glassware for filtration and distillation

Procedure:

-

Catalyst Preparation: In a high-pressure autoclave, place 4-ethylphenol and ethanol. Add the Rh/Al₂O₃ catalyst (typically 1-5 mol% relative to the substrate).

-

Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas before introducing hydrogen. Pressurize the vessel with H₂ gas (pressure may range from 500 to 1500 psi, depending on the catalyst and desired reaction rate).

-

Reaction: Heat the mixture (e.g., to 70-100°C) and stir vigorously to ensure efficient mixing and mass transfer. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Work-up: Once the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent (ethanol) can be removed using rotary evaporation. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation under reduced pressure.

Causality: The choice of a heterogeneous catalyst like Rh/Al₂O₃ is crucial for its efficiency in aromatic ring reduction under manageable conditions. The high pressure of hydrogen gas provides the necessary concentration of the reducing agent at the catalyst surface. The stereochemical outcome (cis/trans ratio) can be influenced by the choice of catalyst, solvent, and reaction temperature.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and isomeric ratio of this compound requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

¹H NMR is the most powerful tool for differentiating between the cis and trans isomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the C1 proton).

-

In trans-4-Ethylcyclohexanol : The hydroxyl group is equatorial, forcing the C1 proton into an axial position. This axial proton has large coupling constants (J-values) with the two adjacent axial protons (~10-13 Hz) and small coupling constants with the two adjacent equatorial protons (~2-5 Hz). This results in a complex multiplet, often described as a triplet of triplets.[9] The chemical shift for this proton typically appears further downfield (e.g., ~3.5 ppm).

-

In cis-4-Ethylcyclohexanol : The hydroxyl group is axial, placing the C1 proton in an equatorial position. This equatorial proton has small coupling constants with all four adjacent protons (~2-5 Hz). This results in a broad, poorly resolved multiplet or a narrow quintet. The chemical shift for this proton is usually upfield compared to the trans isomer (e.g., ~4.0 ppm).

This significant difference in chemical shift and splitting pattern allows for unambiguous assignment and quantification of the isomeric ratio in a mixture.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum for this compound will show characteristic absorbances:

-

O-H Stretch: A strong, broad peak in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ hybridized C-H bonds of the cyclohexane and ethyl groups.

-

C-O Stretch: A peak in the 1000-1200 cm⁻¹ region.

While IR confirms the presence of the key functional groups, it is not typically used to differentiate between the cis and trans isomers.[1][2]

Applications in Research and Drug Development

While not a widely commercialized active pharmaceutical ingredient (API) itself, this compound serves as a valuable building block in organic synthesis.[12] Its utility in drug discovery lies in its role as a scaffold to introduce specific three-dimensional structures.

-

Scaffold for Lipophilic Moieties: The cyclohexyl ring provides a non-polar, rigid scaffold. In drug design, such groups are often used to occupy hydrophobic pockets in target proteins, potentially enhancing binding affinity and modulating pharmacokinetic properties like membrane permeability and metabolic stability.

-

Intermediate in Synthesis: The hydroxyl group is a versatile functional handle that can be readily converted into other groups (e.g., esters, ethers, halides) or used as a directing group in subsequent reactions. This allows for the elaboration of more complex molecules.[5] For instance, it can be a precursor for synthesizing substituted cyclohexanones or other functionalized cyclic compounds.

-

Exploring Chemical Space: The distinct and well-defined stereochemistry of the cis and trans isomers allows for the creation of diastereomerically pure compound libraries.[13][14] Testing such isomers against a biological target can provide critical structure-activity relationship (SAR) data, revealing the optimal three-dimensional arrangement for bioactivity. While this compound itself is underutilized in pharmaceuticals, its structural motif is relevant.[15]

Safety and Handling

This compound is classified as a combustible liquid and can cause serious eye irritation.[2][3][16]

-

Handling: Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[16] All sources of ignition, such as heat, sparks, and open flames, must be avoided.[3][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be kept separate from incompatible materials like strong oxidizing agents, acids, and bases.[17][18]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16][17] For skin contact, wash off with soap and plenty of water.[16] If inhaled, move the person to fresh air.[16][19] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[16][19]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[16][17][18]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4534-74-1 | TCI AMERICA [tcichemicals.com]

- 4. This compound (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 5. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]

- 7. chembk.com [chembk.com]

- 8. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]

- 9. Solved - Based on the 1 H NMR, discuss the cis vs. trans | Chegg.com [chegg.com]

- 10. homework.study.com [homework.study.com]

- 11. youtube.com [youtube.com]

- 12. calpaclab.com [calpaclab.com]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

Introduction: Elucidating the Molecular Architecture of 4-Ethylcyclohexanol

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethylcyclohexanol

This compound (C₈H₁₆O, Molar Mass: 128.21 g/mol ) is a substituted cycloalkane alcohol that serves as a valuable building block in organic synthesis and as a reference compound in stereochemical studies.[1][2] It exists as two distinct geometric isomers: cis-4-Ethylcyclohexanol and trans-4-Ethylcyclohexanol. The spatial orientation of the ethyl and hydroxyl groups relative to the cyclohexane ring profoundly influences the molecule's physical, chemical, and spectroscopic properties. For researchers in materials science and drug development, an unambiguous structural confirmation and purity assessment are paramount. This guide provides a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize these isomers. By integrating data from these orthogonal methods, a complete and confident molecular portrait can be assembled.

The fundamental distinction between the cis and trans isomers lies in the axial or equatorial positioning of the substituents on the chair-conformed cyclohexane ring. In the most stable chair conformation, the bulkier ethyl group preferentially occupies an equatorial position to minimize steric strain. Consequently, the hydroxyl group is axial in the cis isomer and equatorial in the trans isomer. This stereochemical difference is the primary determinant of the variations observed in their respective spectra.

Caption: Fig. 1: Structures of cis- and trans-4-Ethylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is the most powerful technique for determining the detailed stereochemistry of this compound. By analyzing the chemical shifts and spin-spin coupling constants of both ¹H and ¹³C nuclei, one can deduce the precise connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Stereochemical Fingerprint

The ¹H NMR spectrum provides a wealth of information based on the chemical environment of each proton. The key diagnostic signal for differentiating the cis and trans isomers is the proton on the carbon bearing the hydroxyl group (H-1).

-

Expertise & Experience: In the trans isomer, the hydroxyl group is equatorial, forcing the H-1 proton into an axial position. An axial proton typically exhibits large coupling constants (J-values) due to its trans-diaxial relationship with the adjacent axial protons on C-2 and C-6. Conversely, in the cis isomer, the hydroxyl group is axial, placing the H-1 proton in an equatorial position. This proton will have smaller coupling constants due to its equatorial-axial and equatorial-equatorial relationships with its neighbors.[3] The multiplicity of the H-1 signal is therefore a definitive marker of isomeric identity.

Table 1: Comparative ¹H NMR Spectral Data of this compound Isomers

| Proton Assignment | trans-4-Ethylcyclohexanol (CDCl₃) | cis-4-Ethylcyclohexanol (CDCl₃) |

|---|---|---|

| -CH-OH (H-1) | ~3.5 ppm (Multiplet, tt) | ~4.0 ppm (Multiplet, br s) |

| -CH₂- (ring) | 1.0 - 2.1 ppm (Multiplets) | 1.2 - 1.8 ppm (Multiplets) |

| -CH-CH₂CH₃ (H-4) | ~1.2 ppm (Multiplet) | ~1.4 ppm (Multiplet) |

| -CH₂-CH₃ | ~1.3 ppm (Quartet, q) | ~1.3 ppm (Quartet, q) |

| -CH₂-CH₃ | ~0.9 ppm (Triplet, t) | ~0.9 ppm (Triplet, t) |

| -OH | Variable (Broad Singlet) | Variable (Broad Singlet) |

Note: Exact chemical shifts and multiplicities can vary slightly based on solvent and instrument frequency. Data is synthesized from typical values found in spectral databases.[4][5][6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The key to differentiating the isomers lies in the steric compression, known as the gamma-gauche effect. An axial substituent introduces steric strain on the gamma carbons (C-3 and C-5), causing their signals to shift upfield (to a lower ppm value) compared to the isomer where the substituent is equatorial.

-

Expertise & Experience: For cis-4-Ethylcyclohexanol, the axial hydroxyl group will shield the C-3 and C-5 carbons, causing them to resonate at a lower frequency compared to the trans isomer, where the hydroxyl group is equatorial. This upfield shift is a reliable indicator of the cis configuration.

Table 2: Comparative ¹³C NMR Spectral Data of this compound Isomers

| Carbon Assignment | trans-4-Ethylcyclohexanol (CDCl₃) | cis-4-Ethylcyclohexanol (CDCl₃) |

|---|---|---|

| C-1 (-CH-OH) | ~70.5 ppm | ~65.5 ppm |

| C-2, C-6 | ~35.5 ppm | ~33.0 ppm |

| C-3, C-5 | ~32.0 ppm | ~29.5 ppm |

| C-4 (-CH-Et) | ~39.0 ppm | ~38.5 ppm |

| -CH₂-CH₃ | ~29.0 ppm | ~29.0 ppm |

| -CH₂-CH₃ | ~11.5 ppm | ~11.5 ppm |

Note: Data is synthesized from typical values found in spectral databases.[4][7]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition (¹H): Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquisition (¹³C): Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the spectrum is dominated by absorptions corresponding to the hydroxyl (O-H) and alkyl (C-H, C-O) groups.

-

Trustworthiness: The presence of a strong, broad absorption band in the region of 3600-3200 cm⁻¹ is definitive evidence of the O-H group, with the broadening resulting from intermolecular hydrogen bonding.[8] A strong band near 1050 cm⁻¹ corresponds to the C-O stretching vibration. The high-frequency region (3000-2850 cm⁻¹) will show sharp peaks characteristic of C-H stretching in the ethyl and cyclohexyl moieties.[8] While IR is excellent for functional group identification, it is less effective than NMR for distinguishing between the cis and trans isomers, although subtle differences in the C-O stretching band position may be observable.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | 2960 - 2850 | Strong, Sharp |

| C-O Stretch | ~1060 | Strong |

Data sourced from the NIST Chemistry WebBook and SpectraBase.[2][9]

Experimental Protocol: FTIR Spectrum Acquisition (Neat Liquid)

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean. Collect a background spectrum of the empty sample compartment.

-

Sample Application: If using an ATR-FTIR, place a single drop of the neat this compound liquid directly onto the crystal. If using transmission, place a drop between two salt plates to create a thin capillary film.

-

Data Collection: Place the sample into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

-

Authoritative Grounding: Upon electron impact, the this compound molecule forms a molecular ion (M⁺˙), which corresponds to its molecular weight (m/z = 128). This ion is often unstable and undergoes fragmentation.[10] Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18, m/z 110), loss of the ethyl group (M-29, m/z 99), and α-cleavage.[11] The base peak (most intense peak) is often a stable fragment resulting from ring cleavage.

Table 4: Major Mass Fragments for this compound (EI-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Intensity |

|---|---|---|

| 128 | [M]⁺˙ (Molecular Ion) | Low |

| 110 | [M - H₂O]⁺˙ | Moderate |

| 99 | [M - C₂H₅]⁺ | Moderate |

| 81 | [C₆H₉]⁺ | High |

| 57 | [C₄H₉]⁺ | High (Often Base Peak) |

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

Caption: Fig. 2: Simplified fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Separation: Inject 1 µL of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms). A temperature gradient program is used to separate the sample from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (~70 eV).

-

Mass Analysis: The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum for the compound.

Integrated Analytical Workflow

No single technique provides all the necessary information. A robust analytical strategy relies on the integration of these orthogonal methods to build a self-validating system for structural confirmation and purity analysis.

Caption: Fig. 3: Integrated workflow for the spectroscopic characterization of this compound.

-

IR Spectroscopy first confirms the presence of the expected alcohol functional group.

-

Mass Spectrometry verifies the correct molecular weight (128 amu) and provides a fragmentation fingerprint consistent with the proposed structure.

-

NMR Spectroscopy provides the definitive and most detailed information, confirming the carbon-hydrogen framework and, crucially, distinguishing between the cis and trans isomers through analysis of chemical shifts and coupling constants.

By following this workflow, researchers can confidently determine the identity, stereochemistry, and purity of this compound, ensuring the integrity of their subsequent experiments and development processes.

References

- 1. This compound | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chegg.com [chegg.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. TRANS-4-ETHYLCYCLOHEXANOL(19781-62-5) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Conformational Analysis of 4-Ethylcyclohexanol

Abstract: The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic molecules such as substituted cyclohexanes, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their conformational preferences is paramount. This technical guide provides a comprehensive exploration of the conformational analysis of cis- and trans-4-ethylcyclohexanol, intended for researchers, scientists, and professionals in drug development. We will delve into the energetic factors governing the stability of the various chair conformations, present detailed protocols for their experimental and computational elucidation, and discuss the implications of these analyses in a broader scientific context.

Introduction: The Significance of Conformational Analysis in Drug Development

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. In the realm of drug development, the specific three-dimensional shape of a drug molecule dictates its ability to bind to its biological target, such as a protein or enzyme, with high affinity and selectivity. Substituted cyclohexanes are common structural motifs in a vast array of pharmaceutical compounds. Their puckered, non-planar chair conformation allows for substituents to occupy distinct spatial positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of steric and electronic effects governs the equilibrium between different chair conformations, and understanding this equilibrium is crucial for rational drug design.[1][2]

4-Ethylcyclohexanol serves as an excellent model system for exploring the principles of conformational analysis in 1,4-disubstituted cyclohexanes. It exists as two diastereomers, cis and trans, each with its own set of interconverting chair conformations. A detailed analysis of this molecule allows for the elucidation of fundamental concepts such as A-values, 1,3-diaxial interactions, and the potential for intramolecular interactions.

The Chair Conformations of this compound

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain.[3] For a substituted cyclohexane, a "ring flip" can occur, interconverting two chair conformations. This process results in the exchange of axial and equatorial positions for the substituents.[4]

trans-4-Ethylcyclohexanol

In the trans isomer, the ethyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This leads to two possible chair conformations: one where both substituents are in the equatorial position (diequatorial) and another where both are in the axial position (diaxial).[5]

Caption: Chair conformations of trans-4-Ethylcyclohexanol.

The diequatorial conformer is significantly more stable than the diaxial conformer. This is because substituents in the axial position experience steric repulsion with the other two axial hydrogens on the same face of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[1][6] In the diaxial conformation of trans-4-ethylcyclohexanol, both the ethyl and hydroxyl groups would experience these destabilizing interactions.

cis-4-Ethylcyclohexanol

In the cis isomer, the ethyl and hydroxyl groups are on the same side of the ring. A ring flip interconverts two chair conformations where one substituent is axial and the other is equatorial.[5]

Caption: Chair conformations of cis-4-Ethylcyclohexanol.

The relative stability of these two conformers depends on which substituent experiences the greater steric strain in the axial position. This is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.[7]

Energetic Considerations: A-Values and Steric Strain

The preference for a substituent to occupy the equatorial position is a measure of its steric bulk. This preference is quantified by the A-value, with larger A-values indicating a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| -OH | ~0.9 |

| -CH₂CH₃ (Ethyl) | ~1.8 |

Note: A-values can vary slightly depending on the solvent and experimental conditions.

For trans-4-ethylcyclohexanol, the energy difference between the diequatorial and diaxial conformers can be estimated by summing the A-values of the two substituents. This would result in the diequatorial conformer being approximately 2.7 kcal/mol more stable than the diaxial conformer.

For cis-4-ethylcyclohexanol, the two chair conformations have one axial and one equatorial substituent. The conformer with the larger group (ethyl) in the equatorial position and the smaller group (hydroxyl) in the axial position is expected to be more stable.[4] The energy difference between these two conformers would be the difference in their A-values, approximately 0.9 kcal/mol, favoring the conformer with the equatorial ethyl group.

It is important to note that the additivity of A-values is a good approximation for 1,4-disubstituted cyclohexanes where the substituents do not interact with each other.[8] In some cases, particularly with polar substituents, transannular electrostatic interactions can lead to deviations from simple additivity.[8]

A point of interest in the cis isomer is the possibility of intramolecular hydrogen bonding in the diaxial-like conformation (though in the case of 1,4-disubstitution, this would be between an axial hydroxyl group and the pi-system of the ethyl group, which is highly unlikely and not a conventional hydrogen bond). Generally, intramolecular hydrogen bonds can significantly influence conformational preferences.[9] However, in this compound, the distance between the two groups makes a direct intramolecular hydrogen bond improbable.

Experimental Determination of Conformational Equilibrium: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformational equilibrium of molecules in solution.[5] By analyzing the chemical shifts and coupling constants of specific protons in the cyclohexane ring, one can deduce the relative populations of the different chair conformers.

Step-by-Step Protocol for NMR Analysis

-

Sample Preparation:

-

Dissolve a known concentration of cis- or trans-4-ethylcyclohexanol in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

The choice of solvent is important as it can influence the conformational equilibrium.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

To observe distinct signals for the axial and equatorial protons, it may be necessary to cool the sample to a low temperature (e.g., -80 °C). At room temperature, the rapid ring flip averages the signals for the axial and equatorial protons.

-

-

Spectral Analysis:

-

Identify the signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton). This proton will have a distinct chemical shift.

-

Analyze the multiplicity (splitting pattern) of this signal. The coupling constants (J-values) between the carbinol proton and the adjacent protons on the cyclohexane ring are highly dependent on the dihedral angle between them, which is different for axial and equatorial orientations.[10]

-

For an axial carbinol proton: It will typically show large trans-diaxial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (J ≈ 2-5 Hz). This results in a broad multiplet, often a triplet of triplets.

-

For an equatorial carbinol proton: It will only have smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower multiplet.

-

-

Quantitative Analysis:

-

At a temperature where the ring flip is slow, the relative areas of the signals corresponding to the axial and equatorial conformers can be integrated to determine their relative populations.

-

The equilibrium constant (K) can be calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

-

The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

-

Caption: Workflow for NMR-based conformational analysis.

Computational Chemistry Approach to Conformational Analysis

Computational chemistry provides a powerful in-silico tool to complement experimental studies. Methods such as molecular mechanics and density functional theory (DFT) can be used to calculate the relative energies of different conformers and predict the most stable structures.[7][11]

Step-by-Step Protocol for Computational Analysis

-

Structure Building:

-

Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures of the different chair conformations of cis- and trans-4-ethylcyclohexanol.[7]

-

-

Conformational Search (Optional but Recommended):

-

For more complex molecules, a systematic or stochastic conformational search can be performed to ensure that all low-energy conformers are identified.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer using a suitable computational method. A common and effective approach is to use a DFT functional, such as B3LYP, with a moderate basis set, like 6-31G(d).[12] This process finds the lowest energy geometry for each starting conformation.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized structure at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating accurate relative free energies.

-

-

-

Single-Point Energy Calculation (Optional but Recommended for Higher Accuracy):

-

Energy Analysis:

-

Compare the calculated Gibbs free energies of the different conformers. The conformer with the lowest free energy is predicted to be the most stable.

-

The energy difference between conformers can be used to calculate the expected equilibrium population of each at a given temperature using the Boltzmann distribution.

-

Caption: Workflow for computational conformational analysis.

Conclusion and Future Directions

The conformational analysis of this compound provides a clear illustration of the fundamental principles that govern the three-dimensional structure of substituted cyclohexanes. The preference for substituents to occupy the equatorial position to minimize steric strain is the dominant factor in determining the most stable conformations of both the cis and trans isomers.

For professionals in drug development, a thorough understanding of these principles is not merely an academic exercise. The ability to predict and control the conformational preferences of cyclic scaffolds within drug candidates can lead to improved binding affinity, enhanced selectivity, and better pharmacokinetic properties. The experimental and computational protocols detailed in this guide provide a robust framework for conducting such analyses.

Future research in this area could involve studying the conformational preferences of this compound and related molecules in different solvent environments to probe the influence of the medium on the conformational equilibrium. Additionally, more advanced computational methods could be employed to further refine the energetic calculations and provide an even more detailed picture of the conformational landscape.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chegg.com [chegg.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asc.ohio-state.edu [asc.ohio-state.edu]

An In-Depth Technical Guide to the Stereochemistry of 4-Ethylcyclohexanol and its Derivatives

This guide provides a comprehensive exploration of the stereochemical intricacies of 4-ethylcyclohexanol and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the conformational analysis, stereoselective synthesis, and spectroscopic characterization of these versatile compounds. Furthermore, it examines the profound impact of stereochemistry on the reactivity of this compound derivatives and their relevance in medicinal chemistry.

The Foundational Importance of Stereochemistry in Cyclohexane Systems

In the realm of organic chemistry, and particularly in drug design and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For cyclic molecules like cyclohexane, the conformational flexibility and the spatial orientation of substituents dictate their physical properties, chemical reactivity, and biological activity.[1] this compound, a disubstituted cyclohexane, serves as an excellent model system to understand these principles. It exists as two diastereomers: cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The relative orientation of the ethyl and hydroxyl groups in these isomers leads to distinct conformational preferences, which in turn govern their behavior.

Conformational Analysis: A Tale of Two Isomers

The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[2] In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The chair conformation can undergo a "ring flip," which interconverts axial and equatorial positions.

The Energetic Landscape: A-Values

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.[3] Larger A-values indicate a greater steric hindrance in the axial position due to unfavorable 1,3-diaxial interactions.

| Substituent | A-Value (kcal/mol) |

| Ethyl (-CH₂CH₃) | ~1.75 |

| Hydroxyl (-OH) | ~0.95 |

Data sourced from various organic chemistry resources.

The larger A-value of the ethyl group compared to the hydroxyl group signifies its greater preference for the equatorial position to avoid steric strain.

trans-4-Ethylcyclohexanol: A Conformationally Locked Isomer